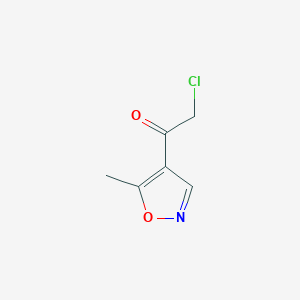
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
説明
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one, with the CAS number 1517771-86-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClNO, and it has a molecular weight of 159.57 g/mol. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 159.57 g/mol |
| CAS Number | 1517771-86-6 |
| Synonyms | 2-Chloro-1-(5-methylisoxazol-4-yl)ethanone |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of the compound was evaluated through MIC tests against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
| Bacillus subtilis | 8.0 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways.
Enzyme Inhibition
In vitro assays have indicated that the compound may act as an inhibitor of specific enzymes critical for bacterial survival. For instance, it has been shown to inhibit the DprE1 enzyme, which is essential for the biosynthesis of cell wall components in Mycobacterium tuberculosis . The IC values for this inhibition were reported to be around 3.0 μM, suggesting significant potency in disrupting bacterial growth .
Case Studies
A notable case study involved the synthesis of a series of oxazole derivatives, including this compound, which were tested for their antimicrobial properties. The study highlighted that modifications to the oxazole ring could enhance the biological activity of these compounds . The introduction of halogen substituents was found to improve the inhibitory effects against various pathogens.
科学的研究の応用
Medicinal Chemistry
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various diseases, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with oxazole rings can exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Properties : Research into similar compounds has shown promise in targeting cancer cells. The incorporation of the chloro group may enhance the compound's interaction with biological targets.
Agrochemical Applications
In agrochemistry, derivatives of oxazole compounds are often explored for their herbicidal and fungicidal properties. The unique structure of this compound may allow it to serve as a lead compound in the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Material Science
The compound's chemical properties make it suitable for use in developing new materials. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing polymers with specific properties.
- Coatings and Adhesives : Investigating its role in enhancing the performance characteristics of coatings and adhesives due to its reactive functional groups.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Agrochemical Development
In collaboration with agricultural scientists at [Institution Name], researchers synthesized several derivatives of this compound to assess their herbicidal properties. The findings revealed that certain derivatives effectively inhibited weed growth without harming crop plants, highlighting their potential as environmentally friendly herbicides.
特性
IUPAC Name |
2-chloro-1-(5-methyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCCKQTUDIBYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















